N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1206990-69-3
VCID: VC6614762
InChI: InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23)
SMILES: C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Molecular Formula: C18H15N7O2S
Molecular Weight: 393.43

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide

CAS No.: 1206990-69-3

Cat. No.: VC6614762

Molecular Formula: C18H15N7O2S

Molecular Weight: 393.43

* For research use only. Not for human or veterinary use.

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide - 1206990-69-3

Specification

CAS No. 1206990-69-3
Molecular Formula C18H15N7O2S
Molecular Weight 393.43
IUPAC Name N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-3-sulfonamide
Standard InChI InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23)
Standard InChI Key MTYGEGKEYRTTAC-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4

Introduction

Synthesis

The synthesis of compounds like N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring:

    • Pyrazole derivatives are synthesized via cyclization reactions involving hydrazines and diketones or β-ketoesters.

  • Pyrimidine Functionalization:

    • The pyrimidine core is functionalized by introducing amino groups or heterocyclic substituents using nucleophilic substitution reactions.

  • Sulfonamide Formation:

    • The sulfonamide group is introduced by reacting sulfonyl chlorides with amines under basic conditions.

The precise synthetic pathway for this compound would depend on the desired substitution pattern and functional group compatibility.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide likely exhibits significant biological activity due to its structural features:

Antiproliferative Activity

Sulfonamides and pyrazole derivatives are known for their antiproliferative effects on cancer cells. Studies on similar compounds have shown effectiveness against various cell lines with low cytotoxicity .

Antimalarial Potential

Sulfonamide derivatives have been explored as antimalarial agents due to their ability to inhibit parasitic enzymes .

Other Pharmacological Activities

The compound's pyrimidine-pyrazole framework suggests potential as an anti-inflammatory or antimicrobial agent, as seen in related studies .

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

TechniquePurpose
FTIR SpectroscopyIdentifies functional groups (e.g., sulfonamide).
NMR SpectroscopyConfirms the arrangement of hydrogen and carbon atoms.
Mass SpectrometryDetermines molecular weight and fragmentation pattern.
Elemental AnalysisVerifies the molecular formula.

Drug Development

The compound's structural similarity to known pharmacologically active molecules makes it a candidate for drug discovery programs targeting cancer, infectious diseases, or inflammatory disorders.

Research Tool

It can serve as a chemical probe to study enzyme inhibition or receptor binding in biological systems.

Table: Biological Evaluation of Related Compounds

Compound TypeActivity AssessedResults
Pyrazole-based SulfonamidesAntiproliferative (U937 cells)IC50 values in micromolar range .
Pyrimidine DerivativesAntimalarialInhibition of Plasmodium falciparum growth .

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